

Technical Support Center: Reducing Hygroscopicity of Spray-Dried Stevia Powder

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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hygroscopicity of spray-dried **stevia powder**.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spray-drying of stevia extract, focusing on issues related to high hygroscopicity and powder caking.

Issue 1: High Hygroscopicity and Stickiness of the Final Powder

- Symptom: The spray-dried **stevia powder** is sticky, clumps together, and readily absorbs atmospheric moisture, leading to handling and stability issues.
- Possible Causes & Solutions:

Possible Cause	Recommended Action
Inadequate Carrier Agent Concentration	The concentration of the carrier agent is crucial in reducing the hygroscopicity of the final product. Low concentrations may not provide sufficient encapsulation of the stevia extract. Increase the concentration of the carrier agent (e.g., maltodextrin, gum arabic) in the feed solution. [1] [2]
Inappropriate Carrier Agent Selection	Different carrier agents have varying efficiencies in reducing hygroscopicity. For instance, gum arabic has been shown to be more effective in reducing hygroscopicity compared to maltodextrin in some applications. [3] Consider using a different carrier agent or a combination of agents (e.g., maltodextrin and gum arabic blend) to enhance the powder's physical properties.
High Inlet Drying Temperature	Elevated inlet air temperatures can lead to lower moisture content in the powder, which in turn can increase its tendency to absorb moisture from the environment. Optimize the inlet drying temperature to achieve a balance between efficient drying and minimizing the hygroscopicity of the powder. Lowering the temperature may be beneficial. [4] [5]
Low Feed Flow Rate	A low feed flow rate can result in prolonged exposure of the droplets to high temperatures, potentially increasing the hygroscopicity of the powder. [4] [5] Adjusting to a higher feed flow rate can help in preserving the powder quality. [5]

Issue 2: Powder Caking During Storage

- Symptom: The spray-dried **stevia powder** forms hard lumps or cakes over time, even when stored in seemingly dry conditions.
- Possible Causes & Solutions:

Possible Cause	Recommended Action
High Residual Moisture Content	Insufficient drying can leave excess moisture in the powder, promoting caking. Ensure the spray drying parameters are optimized to achieve a low residual moisture content in the final product.
Amorphous State of the Powder	Spray-dried powders are often amorphous, which makes them more susceptible to caking. [2] The use of appropriate carrier agents can help in creating a more stable amorphous structure.
Inadequate Storage Conditions	Exposure to humidity during storage will inevitably lead to caking. Store the spray-dried stevia powder in airtight containers with desiccants. Control the temperature and humidity of the storage environment.
Particle Size and Distribution	Fine particles have a larger surface area, which can increase the points of contact and lead to caking. Adjusting spray drying parameters to produce larger, more uniform particles can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a problem for spray-dried **stevia powder**?

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding environment. For spray-dried **stevia powder**, high hygroscopicity is a significant issue as it can lead to physical instability, such as caking, clumping, and loss of flowability. This not only

affects the handling and processing of the powder but can also impact its shelf-life and the quality of the final product.

Q2: How can I measure the hygroscopicity of my spray-dried **stevia powder**?

The hygroscopicity of a powder can be determined by placing a known weight of the sample in a desiccator with a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75%). The sample is weighed at regular intervals until a constant weight is achieved. The hygroscopicity is then calculated as the mass of water absorbed per 100g of the sample.

Q3: Which carrier agent is best for reducing the hygroscopicity of spray-dried stevia?

The choice of carrier agent can significantly impact the hygroscopicity of the final powder. Studies have shown that maltodextrin, gum arabic, and whey protein concentrate are effective carrier agents for spray-drying stevia extract.^[1] While maltodextrin is widely used, gum arabic has been reported to be particularly effective in reducing hygroscopicity and improving the stability of the powder.^[3] A combination of carrier agents, such as a blend of maltodextrin and gum arabic, can also be beneficial.^[6]

Q4: What is the effect of the dextrose equivalent (DE) of maltodextrin on hygroscopicity?

The dextrose equivalent (DE) of maltodextrin indicates its degree of hydrolysis. Generally, maltodextrins with a lower DE have a higher molecular weight and a lower hygroscopicity. Therefore, selecting a maltodextrin with a lower DE is preferable for reducing the hygroscopicity of the spray-dried **stevia powder**.

Q5: How do spray dryer operating parameters influence powder hygroscopicity?

Several spray dryer operating parameters can influence the hygroscopicity of the final powder:

- **Inlet Air Temperature:** Higher inlet temperatures can lead to a powder with lower residual moisture but a higher tendency to absorb moisture from the air.
- **Feed Flow Rate:** A higher feed flow rate can reduce the exposure time of the droplets to the hot air, which can be beneficial for the quality of the powder.^[5]

- **Atomization Pressure/Speed:** This parameter affects the droplet size, which in turn influences the particle size of the final powder. Smaller particles have a larger surface area and may be more prone to moisture absorption.

Q6: Can I spray dry stevia extract without a carrier agent?

While it is possible to spray dry stevia extract without a carrier agent, the resulting powder is likely to be highly hygroscopic and sticky, leading to significant operational problems and a low product yield.[5] Carrier agents are essential for increasing the glass transition temperature of the feed mixture and producing a stable, free-flowing powder.[7]

Data Presentation

Table 1: Effect of Carrier Agent Type and Concentration on the Hygroscopicity of Spray-Dried Stevia Powder

Carrier Agent	Concentration (% w/v)	Hygroscopicity (%)	Reference
Gum Arabic	10	30.66	[1]
Maltodextrin	10	Not specified	[1]
Whey Protein Conc.	10	Not specified	[1]
Gum Arabic	20	Not specified	[1]
Maltodextrin	20	Not specified	[1]
Whey Protein Conc.	20	Not specified	[1]
Gum Arabic	30	Not specified	[1]
Maltodextrin	30	Not specified	[1]
Whey Protein Conc.	30	Not specified	[1]

Note: The referenced study indicates that the maximum hygroscopicity of 30.66% was observed with 10% Gum Arabic, but does not provide specific values for all combinations.

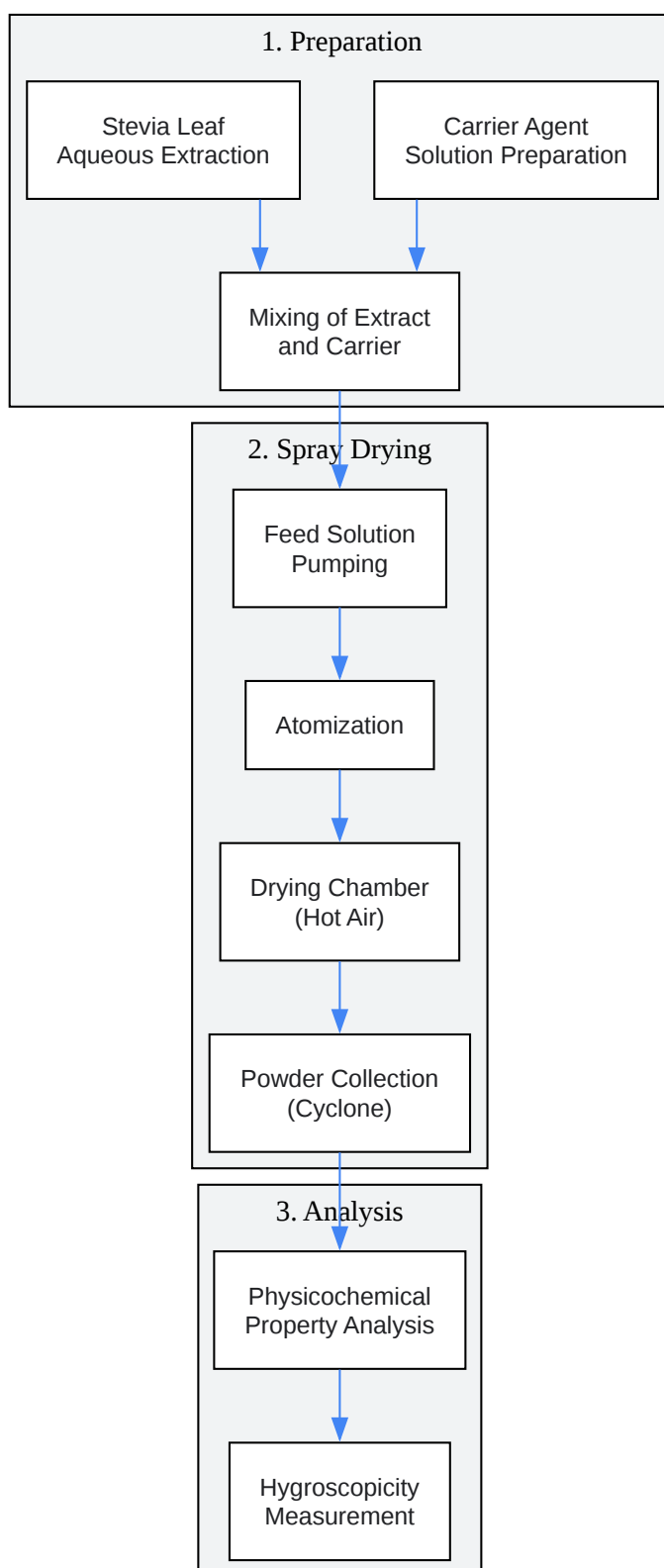
Experimental Protocols

Protocol 1: Preparation and Spray-Drying of Stevia Extract with a Carrier Agent

- Preparation of Stevia Extract:
 - Aqueous extraction of stevia leaves is performed by maceration (e.g., 5:1 water-to-leaf ratio, w/v) at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 15 minutes).[5]
 - This is followed by ultrasonic extraction (e.g., 40 kHz, 200 W) at room temperature for approximately 30 minutes to enhance the extraction of bioactive compounds.[5]
 - The crude extract is then filtered to remove solid plant material.[5]
- Preparation of the Feed Solution:
 - The desired carrier agent (e.g., maltodextrin, gum arabic) is dissolved in deionized water to achieve the target concentration (e.g., 10%, 20%, or 30% w/v).[1]
 - The prepared stevia extract is then added to the carrier agent solution and mixed thoroughly to ensure a homogenous feed solution.
- Spray-Drying Process:
 - The spray dryer is preheated to the desired inlet temperature (e.g., 160-180°C).[5]
 - The feed solution is pumped into the spray dryer at a constant feed flow rate (e.g., 2-3 kg/h).[4]
 - The atomization speed or pressure is set to achieve the desired droplet size (e.g., 23,000 rpm for a rotary atomizer).[4]
 - The dried powder is collected from the cyclone separator.
- Powder Analysis:

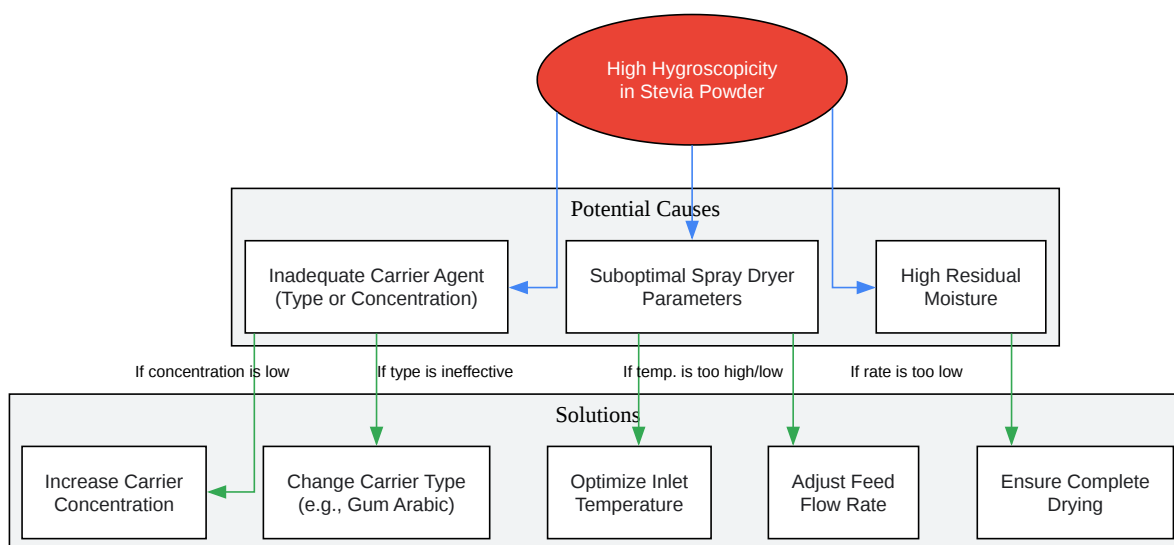
- The collected powder is analyzed for its physicochemical properties, including moisture content, hygroscopicity, particle size, and morphology.

Mandatory Visualization



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Caption: Experimental workflow for producing and analyzing spray-dried **stevia powder**.



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Caption: Troubleshooting logic for high hygroscopicity in spray-dried **stevia powder**.

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